Diocaine
Description
Diocaine (commonly referenced alongside lidocaine in pharmacological studies) is a chemical compound with applications in local anesthesia and analgesic formulations. Analytical studies highlight its presence in multi-residue determination protocols, where it is quantified alongside other contaminants using advanced chromatographic techniques .
Properties
CAS No. |
537-76-8 |
|---|---|
Molecular Formula |
C20H23ClN2O2 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
N,N'-bis(4-prop-2-enoxyphenyl)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-4-14-23-19-10-6-17(7-11-19)21-16(3)22-18-8-12-20(13-9-18)24-15-5-2;/h4-13H,1-2,14-15H2,3H3,(H,21,22);1H |
InChI Key |
UBVZBKAQELDFRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)OCC=C)NC2=CC=C(C=C2)OCC=C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diocaine can be synthesized through several methods, with the most common involving the reaction of p-aminobenzoic acid with diethylaminoethanol. This reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the ester bond. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or xylene.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemical reaction but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diocaine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, which are often studied for their pharmacological properties.
Reduction: The compound can be reduced to its corresponding amine, which may have different biological activities.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like ether.
Substitution: Nucleophiles such as hydroxide ions or amines are used in basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Produces various oxidized metabolites.
Reduction: Yields the corresponding amine.
Substitution: Results in the formation of substituted derivatives with different functional groups.
Scientific Research Applications
Diocaine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and other organic reactions.
Biology: Investigated for its effects on cellular processes and as a tool to study membrane permeability.
Medicine: Primarily used as a local anesthetic in minor surgical procedures and dental work. It is also studied for its potential use in treating certain neurological conditions.
Industry: Employed in the formulation of topical anesthetic creams and gels.
Mechanism of Action
Diocaine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of action potentials. This blockade inhibits the transmission of pain signals to the brain, resulting in localized numbness. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of nerve signal transmission.
Comparison with Similar Compounds
Functional and Analytical Comparison with Lidocaine
Diocaine is most frequently compared to lidocaine , a well-established local anesthetic. Key analytical data from a 2022 study (Table 1) demonstrates their performance in recovery and precision metrics under varying conditions:
Table 1: Analytical Performance of this compound vs. Lidocaine
| Parameter | This compound | Lidocaine |
|---|---|---|
| Recovery (%) | 77.0 – 81.0 | 78.6 – 84.4 |
| Intra-day RSD (%) | 1.7 – 2.1 | 1.7 – 2.6 |
| Inter-day RSD (%) | 1.8 – 2.1 | 2.3 – 3.1 |
| Limit of Detection (μg/kg) | 0.5 | 0.5 |
Key Findings :
- This compound exhibits comparable recovery rates (77.0–81.0%) to lidocaine (78.6–84.4%) in multi-residue analyses .
- This compound demonstrates superior precision , with lower intra-day and inter-day relative standard deviations (RSDs) compared to lidocaine, suggesting greater analytical consistency .
- Both compounds share similar detection limits (0.5 μg/kg), indicating equivalent sensitivity in chromatographic assays .
Methodological Considerations
The above data were generated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) after lipid clean-up, a method validated for high accuracy and reproducibility in complex matrices .
Structural and Functional Analogues
While structural data for this compound is sparse, its classification alongside lidocaine in analytical workflows implies shared functional groups (e.g., amide or ester linkages). Unlike procaine (ester-based) or benzocaine (non-ionized), lidocaine and this compound likely belong to the amide class of anesthetics, which offer longer duration and reduced allergenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
